molecular formula C12H17NO3 B13660840 Ethyl 2-amino-3-isopropoxybenzoate

Ethyl 2-amino-3-isopropoxybenzoate

Cat. No.: B13660840
M. Wt: 223.27 g/mol
InChI Key: ZBNBUNCGQXDCAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-3-isopropoxybenzoate is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzoic acid and contains an ethyl ester group, an amino group, and an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-isopropoxybenzoate typically involves the esterification of 2-amino-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can ensure the production of high-purity compounds on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various alkoxy or functional group-substituted derivatives.

Scientific Research Applications

Ethyl 2-amino-3-isopropoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-isopropoxybenzoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with biological molecules, while the ester and isopropoxy groups can enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-3-methoxybenzoate
  • Ethyl 2-amino-3-ethoxybenzoate
  • Ethyl 2-amino-3-propoxybenzoate

Uniqueness

Ethyl 2-amino-3-isopropoxybenzoate is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties compared to its analogs

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-amino-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H17NO3/c1-4-15-12(14)9-6-5-7-10(11(9)13)16-8(2)3/h5-8H,4,13H2,1-3H3

InChI Key

ZBNBUNCGQXDCAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)OC(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.